molecular formula C9H6F4O2 B170329 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone CAS No. 132734-54-4

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Cat. No.: B170329
CAS No.: 132734-54-4
M. Wt: 222.14 g/mol
InChI Key: KCKNISJJNZGMMP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H6F4O2. It is a trifluoromethyl ketone derivative, characterized by the presence of both trifluoromethyl and fluoro-methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate fluorinated and methoxylated benzene derivatives. One common method includes the use of trifluoroacetic anhydride and a fluorinated methoxybenzene under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential in drug development, especially in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in biological molecules. This interaction can influence enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is unique due to the combination of trifluoromethyl, fluoro, and methoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKNISJJNZGMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374599
Record name 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132734-54-4
Record name 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132734-54-4
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